molecular formula C8H9ClO3S B1625544 2-(4-Chlorophenyl)sulfonylethanol CAS No. 35847-95-1

2-(4-Chlorophenyl)sulfonylethanol

Cat. No. B1625544
CAS RN: 35847-95-1
M. Wt: 220.67 g/mol
InChI Key: PERNWOCEJUZDKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Chlorophenyl)sulfonylethanol, such as those bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, involves multi-step processes . These processes include the creation of novel valine-derived compounds, N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)sulfonylethanol can be analyzed using various techniques. For instance, single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach helps visualize and quantify intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .

Scientific Research Applications

1. Synthesis of Difunctional Polysulfone Telechelics

  • Application Summary: “2-(4-Chlorophenyl)sulfonylethanol” is used in the synthesis of difunctional polysulfone telechelics. These are polymers with excellent mechanical, chemical, and thermal properties and are used in various industrial applications such as adhesives, gas or solid separation from solutions, membranes for fuel cells, and matrices for fiber-reinforced composites .
  • Methods of Application: The polysulfone telechelics were prepared via nucleophilic condensation reactions from bis(4-chlorophenyl sulfone) with bisphenol A, 4,4’-dihydroxy phenyl ether, and 4,4’-dihydroxylbiphenyl monomers .
  • Results: The study found that the glass transition temperatures of lower molecular weighted dihydroxyl telechelics are higher, due to the capabilities of forming hydrogen bonds, than the corresponding dichloride telechelics .

2. Antimicrobial Activity

  • Application Summary: Compounds derived from “2-(4-Chlorophenyl)sulfonylethanol” have shown antimicrobial activity against Gram-positive bacterial strains and the Candida albicans strain .
  • Results: The study revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity .

3. Synthesis of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives

  • Application Summary: “2-(4-Chlorophenyl)sulfonylethanol” is used in the synthesis of new two-amino-4-(4-chlorophenyl) thiazole derivatives .
  • Methods of Application: The compound 2-amino-4-(4-chloro phenyl)-1,3-thiazole was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .
  • Results: The synthesized compounds had been screened for their in vitro preliminary antimicrobial activity against several bacteria and fungal strains . The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .

4. Biological Potential of Indole Derivatives

  • Application Summary: Compounds derived from “2-(4-Chlorophenyl)sulfonylethanol” have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Results: Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

5. Synthesis of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives

  • Application Summary: “2-(4-Chlorophenyl)sulfonylethanol” is used in the synthesis of new two-amino-4-(4-chlorophenyl) thiazole derivatives .
  • Methods of Application: The compound 2-amino-4-(4-chloro phenyl)-1,3-thiazole was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .
  • Results: The synthesized compounds had been screened for their in vitro preliminary antimicrobial activity against several bacteria and fungal strains . The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .

6. Biological Potential of Indole Derivatives

  • Application Summary: Compounds derived from “2-(4-Chlorophenyl)sulfonylethanol” have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Results: Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

Safety And Hazards

The safety data sheet for 2-(4-Chlorophenyl)sulfonylethanol provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Relevant Papers The relevant papers retrieved provide information on the synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, safety and hazards, and future directions of 2-(4-Chlorophenyl)sulfonylethanol .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNWOCEJUZDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548152
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzenesulfonyl)ethan-1-ol

CAS RN

35847-95-1
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorobenzenesulfonyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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